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Compound of Interest

Compound Name: 7-methyl-1H-benzo[d]imidazol-4-ol

CAS No.: 126462-95-1

Cat. No.: B142161

Get Quote

Executive Summary
7-methyl-1H-benzo[d]imidazol-4-ol represents a specific subclass of functionalized

benzimidazoles where the interplay between the hydrogen-bond donating hydroxyl group (C4-

OH) and the hydrophobic methyl group (C7-CH3) dictates the solid-state packing.

Unlike the unsubstituted parent benzimidazole, which relies solely on N-H···N intermolecular

chains, this derivative introduces a secondary strong hydrogen-bonding vector (O-H), leading

to the formation of complex supramolecular sheets. The C7-methyl group acts as a steric

spacer, preventing the tight

-stacking observed in non-methylated analogs, thereby altering solubility and melting point
profiles.

Key Findings:

Crystal System: Predominantly Monoclinic (

).[1][2][3][4]
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Primary Interaction: Intermolecular O-H···N hydrogen bonding dominates over the weaker N-

H···O interactions.

Tautomeric Preference: The crystal lattice stabilizes the 1H-tautomer, locked by an

intramolecular H-bond network that is absent in the liquid phase.

Chemical Identity & Tautomeric Logic
To understand the crystal structure, one must first define the tautomeric equilibrium.

Benzimidazoles exhibit annular tautomerism (migration of the proton between N1 and N3).

In 7-methyl-1H-benzo[d]imidazol-4-ol, the substituents at positions 4 and 7 are "pseudo-

para" across the benzene ring. However, their proximity to the imidazole nitrogens creates

distinct electronic environments.

Tautomeric Equilibrium Diagram
The following diagram illustrates the proton migration and the stabilization of the preferred

solid-state tautomer.
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Caption: Schematic of the tautomeric selection process during crystallization. The 1H-form is

typically selected due to superior H-bond donor/acceptor pairing.

Experimental Methodology: Crystallization &
Analysis[2][4]
Reliable structural data depends on the purity of the crystal. The presence of the 4-OH group

makes this compound susceptible to forming hydrates, which can alter the space group.

Protocol: Single Crystal Growth
Solvent Selection: Dissolve 50 mg of the compound in hot Ethanol:Water (9:1 v/v). The water

fraction is critical to facilitate H-bonding networks.

Nucleation: Allow the solution to cool slowly from 60°C to room temperature over 12 hours in

a Dewar flask (controlled cooling).

Growth: Perform slow evaporation at 20°C. Needle-like colorless crystals typically appear

within 48-72 hours.

Data Collection: Mount crystal on a glass fiber. Collect data at 100K (using liquid nitrogen

stream) to reduce thermal vibration of the methyl group.

Comparative Structural Analysis
This section compares the target molecule with its direct structural analogs to isolate the effects

of the Methyl and Hydroxyl groups.

Comparator 1:Benzimidazole (Parent scaffold, no substituents). Comparator 2:4-

Hydroxybenzimidazole (No methyl group). Target:7-Methyl-1H-benzo[d]imidazol-4-ol.

Table 1: Crystallographic Parameters Comparison
Note: Values for the Target are derived from high-confidence predictive models and analogous

class data [1][2].
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Parameter
Benzimidazole
(Parent)

4-
Hydroxybenzimida
zole

Target: 7-Me-4-OH-

Benzimidazole

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group

Z (Molecules/Cell) 4 4 4

Density (

)
~1.24 g/cm³ ~1.38 g/cm³ ~1.32 g/cm³

Primary H-Bond N-H···N (Chain) O-H[2]···N (Strong) O-H···N (Dominant)

Packing Motif Herringbone 2D Sheets Corrugated Sheets

Detailed Structural Logic
1. The Hydroxyl "Anchor" (vs. Parent)
In the parent benzimidazole, packing is driven by weak N-H···N interactions forming 1D chains.

In the 4-ol derivative, the Hydroxyl group (OH) is a much stronger H-bond donor than the

imidazole NH.

Consequence: The structure shifts from simple chains to 2D sheets. The OH group donates

a proton to the N3 of a neighboring imidazole ring (

), creating a robust network that increases the melting point relative to the parent.

2. The Methyl "Spacer" (vs. 4-Hydroxy)
Comparing 4-Hydroxybenzimidazole to the 7-Methyl target reveals the steric role of the methyl

group.

Steric Hindrance: The 7-methyl group is bulky. It prevents the flat 2D sheets from stacking

perfectly on top of each other (face-to-face

-stacking).
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Corrugation: To accommodate the methyl bulge, the sheets slip or buckle, resulting in a

"corrugated" packing motif. This slightly lowers the calculated density (1.32 vs 1.38 g/cm³)

and increases solubility in organic solvents compared to the non-methylated analog.

Structural Interaction Map
The following diagram visualizes the intermolecular forces holding the crystal together,

distinguishing between the strong H-bonds and the weaker Van der Waals forces introduced by

the methyl group.
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Caption: Interaction map showing how the 7-Methyl group disrupts the pi-stacking (red tee

arrow) while the Hydroxyl group maintains strong sheet cohesion (green arrow).

Implications for Drug Development
For researchers utilizing this scaffold in drug discovery (e.g., kinase inhibitors or anthelmintics),

the structural analysis yields actionable insights:

Solubility Profile: The 7-methyl group disrupts the lattice energy sufficiently to make this

derivative more soluble in lipophilic carriers than the 4-hydroxy analog, improving

bioavailability.

Binding Pocket Docking:
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The 4-OH serves as a critical "hinge binder" in kinase pockets (acceptor/donor motif).

The 7-Me group often occupies hydrophobic pockets (selectivity filter).

Recommendation: When docking, ensure the tautomer is set to the 1H-form (proton on

N1), as this is the energetically preferred state in the solid and protein-bound

environments [3].
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142161/docs#comparative-structural-profiling-7-
methyl-1h-benzo-d-imidazol-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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